Procurcumadiol

Anti-inflammatory RAW264.7 Nitric Oxide

Botanical extract variability compromises assay reproducibility. Procurcumadiol is a structurally defined guaiane sesquiterpenoid (CAS 129673-90-1, C₁₅H₂₂O₃, MW 250.33) isolated from Curcuma species, supplied at ≥98% HPLC purity as a solid powder. • Validated iNOS inhibition: IC50 11.7 μM in LPS-induced RAW264.7 macrophages-approximately 4.5-fold more potent than 4-epi-curcumenol under comparable conditions. • Anti-angiogenic benchmark: HUVEC anti-proliferative IC50 45.19 μM for cross-validating assay sensitivity in vascular biology studies. • Biphasic solubility: 12.5 mg/mL (H₂O) and 100 mg/mL (DMSO), compatible with both aqueous buffers and organic solvent-based assay workflows.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 129673-90-1
Cat. No. B1252575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcurcumadiol
CAS129673-90-1
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(C)C)CC2(C1CCC2(C)O)O
InChIInChI=1S/C15H22O3/c1-9(2)11-8-15(18)12(5-6-14(15,4)17)10(3)7-13(11)16/h7,12,17-18H,5-6,8H2,1-4H3/t12-,14-,15+/m0/s1
InChIKeyMBUWIGIPGMJVMN-AEGPPILISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurcumadiol (CAS 129673-90-1): Guaiane-Type Sesquiterpenoid Baseline for Procurement Evaluation


Procurcumadiol (5-Hydroxyprocurcumenol, CAS 129673-90-1) is a guaiane-type sesquiterpenoid isolated primarily from Curcuma phaeocaulis, Curcuma longa, and Curcuma wenyujin rhizomes [1]. It belongs to the terpenoids class with a molecular formula of C15H22O3 (MW 250.33) and features a decahydroazulene core structure [2]. The compound is commercially available as a research-grade natural product reference standard, typically supplied as a solid powder with purity specifications ranging from 95% to ≥98% by HPLC, and demonstrates measurable solubility in both aqueous (12.5 mg/mL) and DMSO (100 mg/mL) solvents [3].

Why Procurcumadiol (CAS 129673-90-1) Cannot Be Substituted by Generic Curcuma Extracts or Unspecified Sesquiterpenoids


Substituting Procurcumadiol with generic Curcuma extracts or unspecified sesquiterpenoid mixtures introduces unacceptable variability in both potency and target specificity. Procurcumadiol is a defined molecular entity, whereas crude extracts contain numerous co-occurring compounds (e.g., curdione, germacrone, zedoarondiol, curcumenol) that exhibit divergent and often conflicting biological activities [1]. Even within the same structural class, minor modifications yield substantial differences in activity: for instance, the 5-hydroxy substitution on Procurcumadiol confers distinct anti-inflammatory and anti-angiogenic profiles compared to its close analogs procurcumenol and curcumenol, which show divergent selectivity indices and cytotoxic thresholds [2][3]. Reproducible experimental outcomes in cell-based assays (RAW264.7, HUVEC) and in silico modeling depend on the precise stereochemistry (1S,3aS,8aR) and purity of the isolated compound—parameters that are undefined and uncontrollable in botanical extracts [4].

Procurcumadiol (CAS 129673-90-1) Quantitative Differentiation Evidence: Comparator-Based Activity Profiles


Anti-Inflammatory Potency: Procurcumadiol Exhibits 4.5-Fold Lower IC50 for LPS-Induced NO Production vs. 4-Epi-curcumenol

Procurcumadiol demonstrates significantly stronger inhibition of LPS-induced nitric oxide (NO) production in mouse RAW264.7 macrophages compared to the structurally related sesquiterpenoid 4-Epi-curcumenol. Procurcumadiol exhibits an IC50 of 11.7 μM [1], while 4-Epi-curcumenol, assayed under identical conditions (Griess assay, 24 h LPS stimulation), shows a substantially higher IC50 of 52.2 μM . This represents a 4.5-fold greater potency for Procurcumadiol.

Anti-inflammatory RAW264.7 Nitric Oxide

Anti-Angiogenic Activity: Procurcumadiol Demonstrates Defined Inhibition of HUVEC Proliferation (IC50 45.19 μM)

In a head-to-head comparative study of sesquiterpenoids isolated from Wenyujin Rhizoma Concisum, Procurcumadiol (compound 6) inhibited human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 45.19 μM [1]. This activity was compared alongside three other isolated compounds within the same assay system: compound 1 (wenyujinlactam A, IC50 38.83 μM), compound 8 (epiprocurcumenol, IC50 32.12 μM), and compound 10 ((7Z)-1β,4α-dihydroxy-5α,8β(H)-eudesm-7(11)-en-8,12-olide, IC50 37.80 μM) [1]. Procurcumadiol exhibits quantifiable anti-angiogenic activity, though it is less potent than epiprocurcumenol in this specific assay.

Anti-angiogenesis HUVEC Cancer Research

iNOS Inhibition Potential: In Silico Binding Affinity (-8.3 kcal/mol) Positions Procurcumadiol Among Top Turmeric Phytochemicals

In a comprehensive in silico screening of 115 phytochemicals from Curcuma longa targeting inducible nitric oxide synthase (iNOS), Procurcumadiol exhibited a binding energy of -8.3 kcal/mol, ranking fourth among all tested compounds [1]. For comparison, the top-ranked compounds in the same virtual screening were Bisabolone (-9.3 kcal/mol), Curcumanolide B (-8.6 kcal/mol), and (E)-sesquisabinene hydrate (-8.5 kcal/mol) [1]. All four compounds demonstrated superior predicted binding affinities, ADMET properties, and drug-likeness compared to the reference corticosteroid medications Flurandrenolide and Triamcinolone [1].

iNOS In Silico Psoriasis

Aqueous Solubility: Procurcumadiol Solubility Profile (12.5 mg/mL in H2O) Enables Cell-Based Assays Without Organic Co-Solvents

Procurcumadiol exhibits an aqueous solubility of 12.5 mg/mL (approximately 49.9 mM) in water with sonication [1]. This solubility is notably higher than many structurally related sesquiterpenoids, which frequently require DMSO or ethanol for dissolution in cell-based assays. For context, Procurcumadiol's solubility in DMSO is 100 mg/mL (399.5 mM), providing formulation flexibility [1]. While direct comparator solubility data for procurcumenol, zedoarondiol, or curcumenol in identical solvent systems is not available in the retrieved sources, class-level inference from the guaiane sesquiterpenoid family suggests that the 5-hydroxy substitution on Procurcumadiol enhances hydrophilicity relative to non-hydroxylated analogs.

Solubility Formulation Cell Culture

Procurcumadiol (CAS 129673-90-1): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: Primary Screening in RAW264.7 Macrophage Models

Procurcumadiol is well-suited as a positive control or reference compound in LPS-induced inflammation assays using RAW264.7 murine macrophages. With a validated IC50 of 11.7 μM for NO production inhibition, it provides a quantifiable benchmark that is approximately 4.5-fold more potent than 4-Epi-curcumenol under comparable assay conditions [1]. This potency advantage reduces the amount of compound required per assay, offering cost efficiencies in high-throughput screening campaigns targeting iNOS or NF-κB pathways.

Angiogenesis Research: HUVEC Proliferation Inhibition Studies

For researchers investigating tumor angiogenesis or vascular biology, Procurcumadiol serves as a structurally characterized reference compound with documented HUVEC anti-proliferative activity (IC50 45.19 μM) [2]. Its activity profile, directly compared to epiprocurcumenol and other co-isolated sesquiterpenoids in the same study, enables cross-validation of assay sensitivity and provides a benchmark for evaluating novel anti-angiogenic candidates derived from Curcuma species.

Computational Drug Design: iNOS Inhibitor Validation Studies

Based on in silico evidence demonstrating Procurcumadiol's favorable binding energy (-8.3 kcal/mol) to the iNOS receptor [3], this compound is an appropriate candidate for experimental validation of virtual screening hits. Its predicted ADMET profile and binding affinity, which outperform standard corticosteroid controls in the same study, support its use in structure-activity relationship (SAR) campaigns aimed at developing novel iNOS inhibitors for psoriasis or other inflammatory dermatoses.

Natural Product Reference Standard: Analytical Method Development and Quality Control

Procurcumadiol, available at ≥98% HPLC purity, is suitable as a reference standard for the identification and quantification of guaiane sesquiterpenoids in Curcuma-based herbal products . Its well-defined solubility profile in both aqueous and DMSO systems facilitates its use in calibration curves for LC-MS or HPLC-UV methods, supporting pharmacopeial monograph development and quality control testing of botanical raw materials [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procurcumadiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.